molecular formula C15H21N3O5 B11079870 Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate

Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate

Cat. No.: B11079870
M. Wt: 323.34 g/mol
InChI Key: XAFPJIKXKTUQSV-UHFFFAOYSA-N
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Description

Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate is a complex organic compound with a unique structure that includes a diethylamino group, a nitroanilino group, and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with a suitable ester precursor, followed by the introduction of the nitroanilino group through nitration and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

methyl 3-(diethylamino)-4-(2-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C15H21N3O5/c1-4-17(5-2)13(10-14(19)23-3)15(20)16-11-8-6-7-9-12(11)18(21)22/h6-9,13H,4-5,10H2,1-3H3,(H,16,20)

InChI Key

XAFPJIKXKTUQSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CC(=O)OC)C(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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